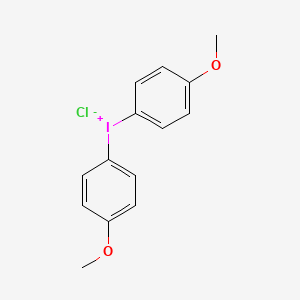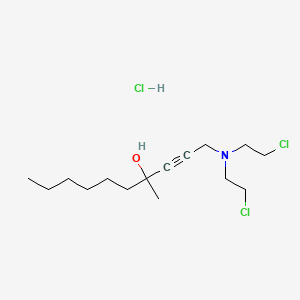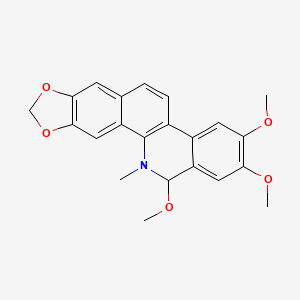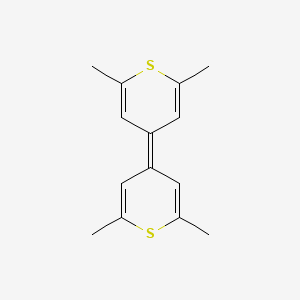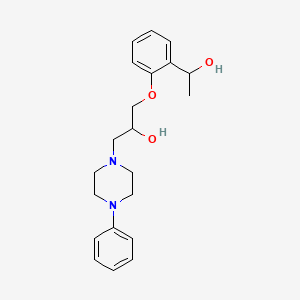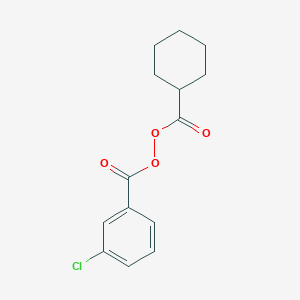
1,2-Dicyclohexylpropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dicyclohexylpropane is an organic compound with the molecular formula C15H28. It consists of a propane backbone with two cyclohexyl groups attached to the first and second carbon atoms. This compound is known for its unique structural properties and is used in various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Dicyclohexylpropane can be synthesized through the alkylation of cyclohexane with 1,2-dibromopropane in the presence of a strong base such as sodium amide. The reaction typically occurs under reflux conditions with an inert solvent like tetrahydrofuran .
Industrial Production Methods: Industrial production of this compound involves the catalytic hydrogenation of 1,2-dicyclohexylpropene. This process uses a palladium or platinum catalyst under high pressure and temperature to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions: 1,2-Dicyclohexylpropane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or alcohols using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form cyclohexylmethane derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine or bromine in the presence of UV light or a catalyst.
Major Products Formed:
Oxidation: Cyclohexyl ketones or alcohols.
Reduction: Cyclohexylmethane derivatives.
Substitution: Halogenated cyclohexylpropane derivatives.
Scientific Research Applications
1,2-Dicyclohexylpropane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a solvent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Mechanism of Action
The mechanism of action of 1,2-dicyclohexylpropane involves its interaction with molecular targets through various pathways. It can act as a ligand, binding to specific receptors or enzymes, and modulate their activity. The compound’s hydrophobic nature allows it to interact with lipid membranes, affecting membrane fluidity and permeability .
Comparison with Similar Compounds
1,3-Dicyclohexylpropane: Similar in structure but with cyclohexyl groups attached to the first and third carbon atoms.
1,2-Dicyclohexylethane: Similar but with an ethane backbone instead of propane.
1,2-Dicyclohexylbutane: Similar but with a butane backbone instead of propane.
Uniqueness: 1,2-Dicyclohexylpropane is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industrial applications .
Properties
CAS No. |
41851-34-7 |
|---|---|
Molecular Formula |
C15H28 |
Molecular Weight |
208.38 g/mol |
IUPAC Name |
1-cyclohexylpropan-2-ylcyclohexane |
InChI |
InChI=1S/C15H28/c1-13(15-10-6-3-7-11-15)12-14-8-4-2-5-9-14/h13-15H,2-12H2,1H3 |
InChI Key |
CTAURVAUCOLBHF-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1CCCCC1)C2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


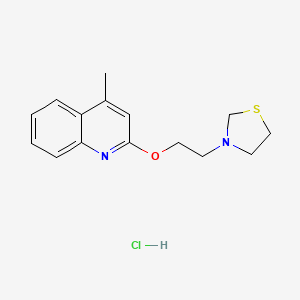
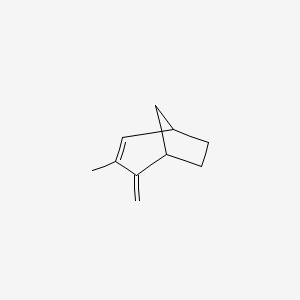
![Dimethyl bicyclo[2.2.2]octa-2,5-diene-1,4-dicarboxylate](/img/structure/B14670577.png)
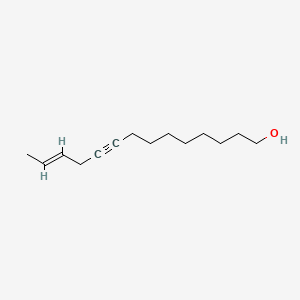

![1-[3,4-Dichlorophenyl]-3-[4-[2-ethyl(2-hydroxy-2-methylpropyl)amino]-6-ethyl-2-pyrimidinyl]guanidine](/img/structure/B14670589.png)

